Ethyl 2-[(pyridin-4-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-[(pyridin-4-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a pyridine ring, a thiazole ring, and an ester functional group, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(pyridin-4-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate typically involves the reaction of pyridine-4-carboxylic acid with thioamide under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the thiazole ring. The resulting intermediate is then reacted with ethyl chloroformate to introduce the ester group, yielding the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(pyridin-4-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl 2-[(pyridin-4-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-[(pyridin-4-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Nicorandil: A vasodilator used to treat angina, with a similar pyridine and nitrate structure.
Nimodipine: A calcium channel blocker used to treat high blood pressure, with a similar pyridine structure.
Nitrendipine: Another calcium channel blocker with a similar pyridine structure.
Uniqueness
Ethyl 2-[(pyridin-4-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is unique due to its combination of a pyridine ring, a thiazole ring, and an ester functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Biological Activity
Ethyl 2-[(pyridin-4-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate (CAS Number: 1282126-01-5) is a compound belonging to the thiazole family, which has garnered attention for its potential biological activities. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves reactions such as the Hantzsch reaction, which is a well-established method for preparing thiazole derivatives. This method combines α-haloketones with thiourea derivatives in polar solvents to yield the desired products. The structural characteristics of this compound are critical for its biological activity, particularly the pyridine and thiazole moieties that contribute to its pharmacological properties .
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. A study highlighted that related thiazole compounds demonstrated promising results against Mycobacterium abscessus, suggesting that modifications in the thiazole structure can enhance antibacterial effectiveness .
Enzyme Inhibition
Thiazole compounds are also recognized for their ability to inhibit key enzymes involved in various diseases. For instance, certain derivatives have shown inhibition of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Compounds with similar structures have demonstrated IC50 values in the low micromolar range, indicating strong inhibitory potential. While specific data for this compound is limited, its structural analogs suggest a potential for similar activity .
Cytokine Modulation
Moreover, thiazole derivatives have been implicated in modulating cytokine production through pathways involving p38 MAP kinase inhibition and adenosine receptor antagonism. These activities are particularly relevant in treating inflammatory and autoimmune conditions. The compound's ability to influence these pathways could position it as a candidate for further therapeutic development .
Case Studies and Research Findings
A comparative analysis of various thiazole derivatives reveals that structural modifications significantly impact biological activity. For example:
These findings underscore the importance of further investigations into this compound to elucidate its specific biological activities and therapeutic potentials.
Properties
Molecular Formula |
C12H11N3O3S |
---|---|
Molecular Weight |
277.30 g/mol |
IUPAC Name |
ethyl 2-(pyridine-4-carbonylamino)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H11N3O3S/c1-2-18-11(17)9-7-19-12(14-9)15-10(16)8-3-5-13-6-4-8/h3-7H,2H2,1H3,(H,14,15,16) |
InChI Key |
JEKGBJNVFFHBIG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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